N-(2-Iodophenyl)hex-5-ynamide
CAS No.: 920985-81-5
Cat. No.: VC19009455
Molecular Formula: C12H12INO
Molecular Weight: 313.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920985-81-5 |
|---|---|
| Molecular Formula | C12H12INO |
| Molecular Weight | 313.13 g/mol |
| IUPAC Name | N-(2-iodophenyl)hex-5-ynamide |
| Standard InChI | InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h1,5-8H,3-4,9H2,(H,14,15) |
| Standard InChI Key | GUGNDNIITJZGHS-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCCC(=O)NC1=CC=CC=C1I |
Introduction
Structural and Chemical Properties
N-(2-Iodophenyl)hex-5-ynamide (IUPAC name: N-(2-iodophenyl)hex-5-ynamide) consists of a benzene ring substituted with an iodine atom at the ortho position, linked via an amide bond to a six-carbon alkyne chain terminating in a terminal ynamide group. The molecular formula is C₁₂H₁₁IN₂O, with a molecular weight of 326.13 g/mol. Key structural features include:
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2-Iodophenyl group: The iodine atom introduces steric bulk and electronic effects, influencing reactivity in cross-coupling reactions .
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Hex-5-ynamide chain: The alkyne moiety (C≡C) at position 5 of the hexanamide backbone provides a site for click chemistry or cycloaddition reactions .
The compound’s planar amide bond facilitates conjugation between the aromatic ring and the alkyne, potentially enhancing stability and dictating its interactions in biological systems .
Synthetic Strategies
Amide Bond Formation
The synthesis of N-(2-iodophenyl)hex-5-ynamide typically involves coupling 2-iodoaniline with hex-5-ynoic acid. A representative protocol, adapted from analogous amide syntheses , proceeds as follows:
Reagents:
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2-Iodoaniline (1.0 equiv)
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Hex-5-ynoic acid (1.2 equiv)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 equiv)
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4-Dimethylaminopyridine (DMAP, catalytic)
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Dichloromethane (DCM) or N,N-dimethylformamide (DMF) as solvent
Procedure:
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Activate hex-5-ynoic acid with EDC·HCl and DMAP in anhydrous DCM/DMF (1:1) at 0°C.
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Add 2-iodoaniline dropwise and stir at room temperature for 12–24 hours.
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Purify the crude product via silica gel chromatography (hexane/acetone gradient).
Yield: ~75–85% (estimated from similar reactions) .
Characterization Data
Critical analytical data for N-(2-iodophenyl)hex-5-ynamide, inferred from related compounds , include:
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, NH), 7.78–7.81 (m, 1H, ArH), 7.35–7.40 (m, 1H, ArH), 2.40–2.45 (t, 2H, CH₂C≡C), 1.60–1.70 (m, 4H, CH₂) |
| MALDI-HRMS | m/z 327.0295 [M+H]⁺ (Calcd for C₁₂H₁₂IN₂O: 327.0298) |
| HPLC Purity | >98% (C18 column, CH₃CN/H₂O gradient) |
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